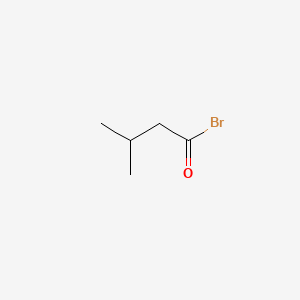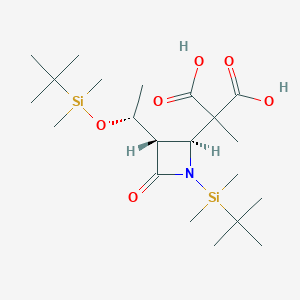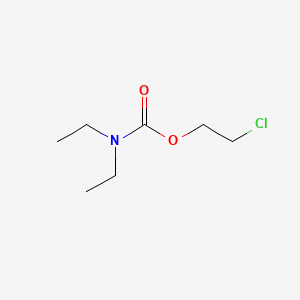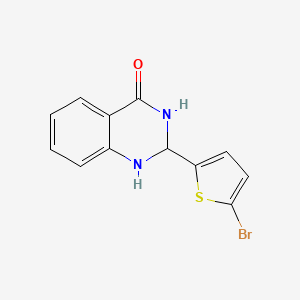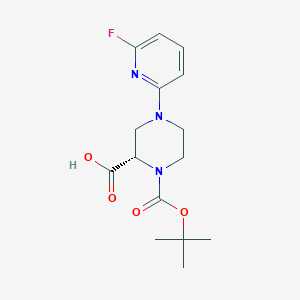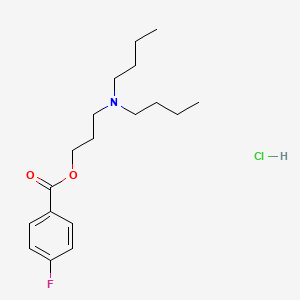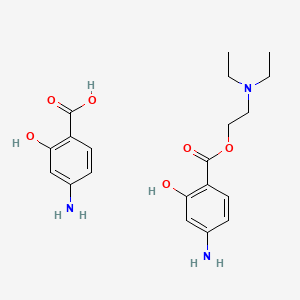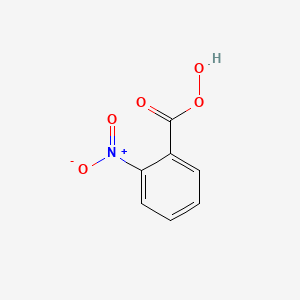
2-Nitroperbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitroperbenzoic acid is an organic compound that features both a nitro group and a perbenzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nitroperbenzoic acid can be synthesized through the nitration of perbenzoic acid. The reaction typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction conditions must be carefully controlled to ensure the selective nitration of the perbenzoic acid without over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Nitroperbenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group, forming 2-aminoperbenzoic acid.
Substitution: The nitro group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives of perbenzoic acid.
Reduction: 2-Aminoperbenzoic acid.
Substitution: Halogenated or sulfonated derivatives of this compound.
Scientific Research Applications
2-Nitroperbenzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro group.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Nitroperbenzoic acid involves its ability to undergo redox reactions due to the presence of the nitro group. This group can participate in electron transfer reactions, making the compound a useful reagent in various chemical processes. The molecular targets and pathways involved include interactions with enzymes and other proteins that facilitate these redox reactions.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzoic acid: Similar structure but lacks the perbenzoic acid group.
3-Nitrobenzoic acid: Similar structure but with the nitro group in a different position.
4-Nitrobenzoic acid: Similar structure but with the nitro group in a different position.
Uniqueness
2-Nitroperbenzoic acid is unique due to the presence of both a nitro group and a perbenzoic acid group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
1711-41-7 |
|---|---|
Molecular Formula |
C7H5NO5 |
Molecular Weight |
183.12 g/mol |
IUPAC Name |
2-nitrobenzenecarboperoxoic acid |
InChI |
InChI=1S/C7H5NO5/c9-7(13-12)5-3-1-2-4-6(5)8(10)11/h1-4,12H |
InChI Key |
LOEMDEDKAHXRTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


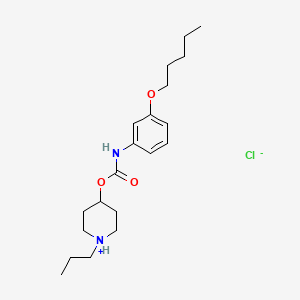

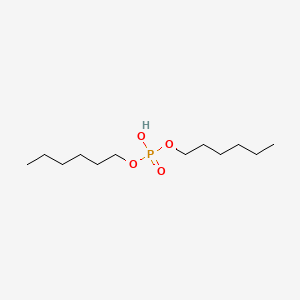

![4'-((3,5-Dicarboxyphenyl)carbamoyl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13734887.png)
![4,4'-[1,6-Hexanediylbis(iminocarbonyl)]bis[1-decylpyridinium] dibromide](/img/structure/B13734895.png)
![1-Azaspiro[2.7]decane](/img/structure/B13734906.png)
